3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tosylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with tosylmethyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems would be crucial for maintaining consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving oxidative stress and redox reactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.
5-(Tosylmethyl)-1,2,4-oxadiazole:
Uniqueness
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and tosylmethyl groups. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry.
Biological Activity
3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with the following structural characteristics:
- Molecular Formula : C₁₆H₁₃BrN₂O₃S
- Molecular Weight : 393.3 g/mol
- CAS Number : 1105199-59-4
The presence of a bromophenyl group enhances its reactivity, while the tosylmethyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies .
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial (antibacterial and antifungal)
- Anti-inflammatory
- Antiviral
- Anticonvulsant
- Analgesic
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. This compound has shown inhibitory activity against various enzymes including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cyclooxygenases (COX-1 and COX-2)
These interactions may lead to therapeutic effects in conditions such as cancer and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives, including this compound.
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Methyl group instead of tosylmethyl | Moderate anticancer activity |
5-(Chloromethyl)-1,2,4-oxadiazole | Lacks bromophenyl substitution | Limited reactivity |
5-Methyl-1,2,4-oxadiazole | No aromatic substitution | Minimal biological activity |
The combination of the bromophenyl and tosylmethyl groups in this compound imparts distinct electronic properties that enhance its biological activity compared to these analogs .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLJOBIRZGBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.